

Comparing the performance of synthetic base oils and hydrotreated distillates.

Author: BenchChem Technical Support Team. **Date:** December 2025

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A Comprehensive Guide to the Performance of Synthetic Base Oils Versus Hydrotreated Distillates

In the realm of high-performance lubricants, the choice of base oil is paramount, dictating the final product's characteristics and suitability for specific applications. This guide provides an objective comparison between synthetic base oils and hydrotreated distillates, focusing on key performance metrics supported by experimental data. It is intended for researchers, scientists, and formulation experts who require a detailed understanding of these fundamental lubricant components.

Introduction to Base Oil Classifications

The American Petroleum Institute (API) categorizes base oils into five groups, which form the basis of this comparison.^{[1][2]} Hydrotreated distillates fall into Groups II and III, while synthetic base oils are primarily represented by Group IV and V.

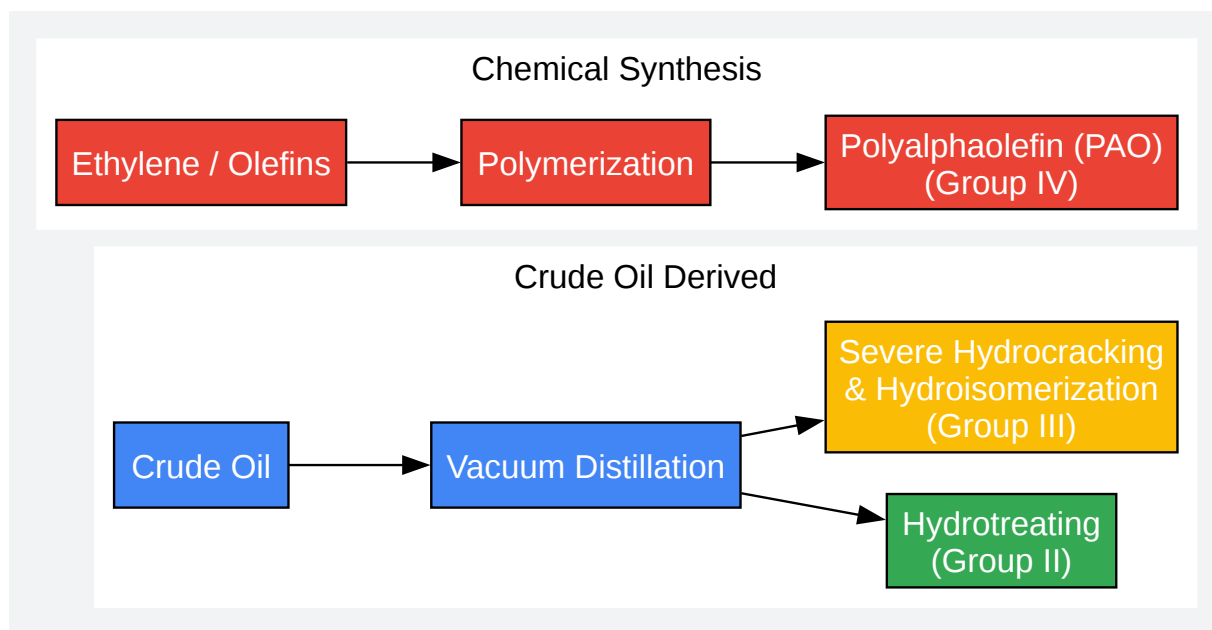
- Group II: These base oils are manufactured through a process called hydrotreating, which uses hydrogen gas to remove undesirable components.^{[1][3][4]} They are characterized by having more than 90% saturates, less than 0.03% sulfur, and a viscosity index (VI) between 80 and 120.^[5]
- Group III: These are also produced via hydrotreating, but the process is more severe, involving higher pressures and temperatures.^{[3][5][6]} This results in a base oil with a

viscosity index greater than 120.[5] Due to their high degree of purity and performance, Group III base oils are sometimes marketed as synthetic.[7][8]

- Group IV: This group is exclusively for polyalphaolefins (PAOs).[1][5] PAOs are synthetic hydrocarbons created through a chemical synthesis process, resulting in a very pure and uniform molecular structure.[1][6]
- Group V: This category includes all other base oils not in the first four groups, such as esters, polyalkylene glycols (PAGs), and naphthenics.[1][3][5] Esters are often blended with other base stocks to enhance properties like additive solubility and detergency.[3][5][9]

Manufacturing Pathways

The manufacturing process fundamentally differentiates hydrotreated distillates from synthetic base oils. Hydrotreated distillates are derived from crude oil and refined to remove impurities and improve properties. Synthetic base oils, conversely, are built from smaller molecules through chemical reactions.



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Caption: Manufacturing pathways for hydrotreated and synthetic base oils.

Performance Comparison

The performance of a base oil is evaluated using several key metrics. Synthetic base oils generally exhibit superior performance in extreme temperature conditions compared to their hydrotreated mineral oil counterparts.[\[6\]](#)[\[10\]](#)

Viscosity Index (VI)

The Viscosity Index measures the change in a fluid's viscosity with temperature. A higher VI indicates a smaller, more stable change in viscosity over a broad temperature range, which is crucial for applications experiencing temperature fluctuations.[\[2\]](#)[\[11\]](#)

- **Synthetic Base Oils (PAO):** Possess a naturally high viscosity index due to their uniform molecular structure.[\[1\]](#)[\[12\]](#) This allows them to maintain a stable lubricating film at high temperatures while remaining fluid at low temperatures.[\[13\]](#)
- **Hydrotreated Distillates:** Group III oils have a VI of 120 or greater as a defining characteristic.[\[2\]](#)[\[6\]](#) Group II oils have a lower VI, typically between 80 and 119.[\[2\]](#) While the VI of Group III oils is high, PAOs generally offer superior viscometric stability.[\[1\]](#)

Base Oil Group	Typical Viscosity Index (VI)
Group II	80 - 119 [2]
Group III	> 120 [5]
Group IV (PAO)	125 - 150+ [1] [6]

Experimental Protocol: ASTM D2270 The Viscosity Index is calculated from the kinematic viscosity of the base oil at two standard temperatures: 40°C and 100°C. These viscosity measurements are typically performed using a capillary viscometer. The standard practice for calculating VI from these measurements is detailed in ASTM D2270.

Low-Temperature Performance (Pour Point)

The pour point is the lowest temperature at which an oil will still flow.[\[2\]](#) A lower pour point is critical for cold-start situations, ensuring that the lubricant can circulate quickly to protect vital components.

- **Synthetic Base Oils (PAO):** Exhibit excellent low-temperature fluidity, resulting in very low pour points.[1][12] This is an inherent advantage of their synthesized, uniform structure which resists the formation of wax crystals that cause solidification.[11]
- **Hydrotreated Distillates:** The pour point of these oils is improved significantly during the refining process, particularly through hydroisomerization which converts waxy molecules into branched structures.[13] However, they generally do not reach the exceptionally low pour points of PAOs.[12]

Base Oil Group	Typical Pour Point (°C)
Group II	-15 to -25
Group III	-18 to -30
Group IV (PAO)	< -40 to -60[1]

Experimental Protocol: ASTM D97 This test method involves chilling the oil sample at a specified rate and examining it for flow characteristics at intervals of 3°C. The pour point is recorded as the lowest temperature at which movement of the oil is observed.

Oxidation and Thermal Stability

Oxidation stability refers to an oil's resistance to chemical breakdown in the presence of oxygen, heat, and catalysts.[14] Poor stability leads to viscosity increase, sludge, and varnish formation.[1][14] Thermal stability is the resistance to decomposition due to heat alone.[13]

- **Synthetic Base Oils (PAO):** Due to their saturated and stable hydrocarbon structure, PAOs have inherently superior oxidation and thermal stability compared to mineral oils.[1][6][14] This translates to longer service life, especially at high operating temperatures.[1][14]
- **Hydrotreated Distillates:** The hydrotreating process removes unstable aromatic and sulfur compounds, significantly enhancing oxidation stability compared to less refined Group I oils. [5][14] Group III oils, being more severely processed, show better stability than Group II.[6] However, removing natural antioxidants like sulfur compounds means they are highly dependent on antioxidant additives.[14]

Base Oil Group	Relative Oxidation Stability
Group II	Good
Group III	Very Good[6]
Group IV (PAO)	Excellent[1][6]

Experimental Protocol: ASTM D943 (TOST) & Pressure DSC

- ASTM D943 (Turbine Oil Oxidation Stability Test): This method evaluates oxidation life by subjecting the oil to oxygen at 95°C in the presence of water and metal catalysts.[15] The test duration is measured until the oil's acid number reaches a specified limit.[15]
- Pressure Differential Scanning Calorimetry (PDSC): This technique measures the Oxidation Induction Time (OIT).[16][17] A small sample is heated under high-pressure oxygen, and the OIT is the time until a rapid exothermic reaction (oxidation) occurs.[16][17] It is a faster method for assessing high-temperature oxidation stability.[16]

Volatility (Noack Test)

Volatility refers to the tendency of an oil to evaporate at high temperatures. Lower volatility is desirable as it reduces oil consumption and minimizes changes in viscosity and additive concentration during service.[18][19]

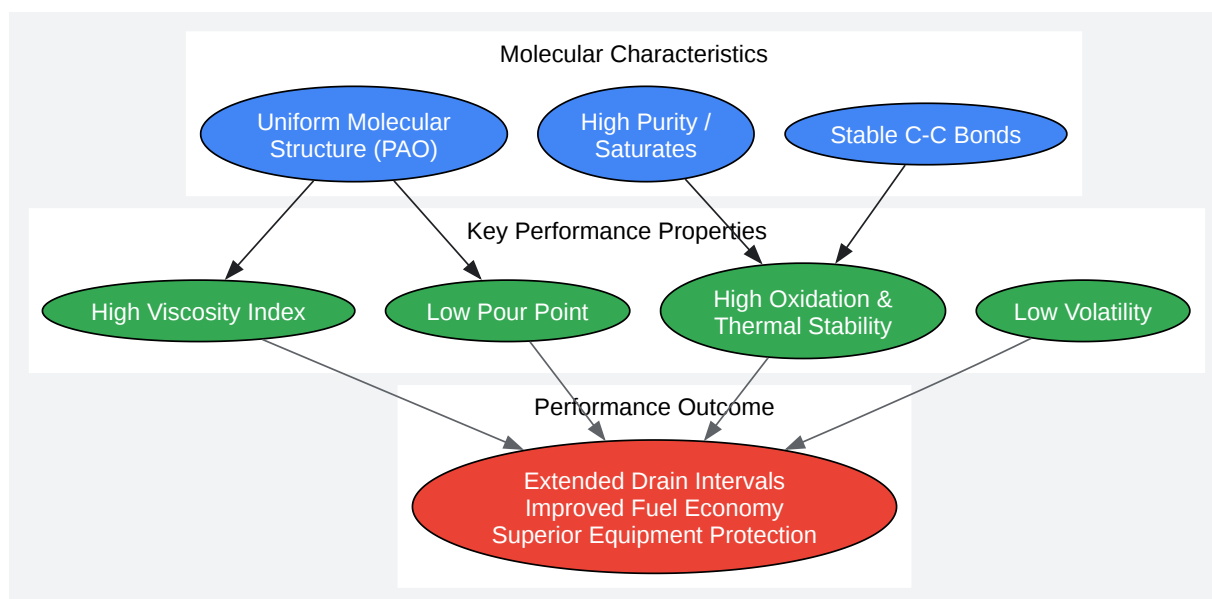
- Synthetic Base Oils (PAO): PAOs have lower volatility than mineral oils due to their uniform molecular structure, which contains fewer light molecules that can easily evaporate.[1][6]
- Hydrotreated Distillates: The severe processing of Group III oils results in lower volatility compared to Group II oils.[2] However, PAOs generally maintain an advantage.[1]

Base Oil Group	Typical Noack Volatility (% weight loss)
Group II	15 - 25%
Group III	9 - 15%
Group IV (PAO)	6 - 12%

Experimental Protocol: ASTM D5800 The Noack volatility test measures the evaporation loss of lubricating oils.[19] A sample is heated to 250°C with constant air flow for one hour.[19][20] The percentage of weight loss due to evaporation is then determined.[19]

Interrelation of Base Oil Properties and Performance

The fundamental molecular structure of a base oil directly influences its macroscopic performance characteristics. The purity and uniformity achieved through chemical synthesis give PAOs inherent advantages in key areas.



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- To cite this document: BenchChem. [Comparing the performance of synthetic base oils and hydrotreated distillates.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13779989#comparing-the-performance-of-synthetic-base-oils-and-hydrotreated-distillates]

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